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Foundational

Structural isomers of chemical formula C16H13N3O4S in PubChem

An In-Depth Technical Guide to the Structural Isomerism of C16H13N3O4S Executive Summary In modern drug discovery and chemoinformatics, a single molecular formula can represent a vast, multidimensional chemical space. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Isomerism of C16H13N3O4S

Executive Summary

In modern drug discovery and chemoinformatics, a single molecular formula can represent a vast, multidimensional chemical space. The formula C16H13N3O4S (Exact Mass: 343.06268 Da) serves as a prime example of this phenomenon. Within the PubChem database and associated chemical registries, this formula corresponds to entirely distinct structural classes—ranging from sulfonylhydrazones and thienopyrazines to thiourea derivatives and azo dyes.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving such isobaric and isomeric compounds. Relying solely on intact mass or 1D NMR is insufficient and often leads to costly misidentifications in hit-to-lead optimization. This whitepaper provides a comprehensive chemoinformatic breakdown of C16H13N3O4S isomers and establishes field-proven, self-validating experimental workflows for their unambiguous structural elucidation and pharmacological screening.

The Chemical Space of C16H13N3O4S

The structural diversity of C16H13N3O4S highlights how different connectivity networks of the same 37 atoms can drastically alter a molecule's physicochemical properties and biological targets. We will focus on four representative isomers:

  • Isomer A (Sulfonylhydrazone): Methyl 2-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]benzoate (PubChem CID 9588878). This compound features a sulfonamide linkage critical for antimicrobial and carbonic anhydrase inhibitory activities[1].

  • Isomer B (Thiourea Derivative): Benzamide, N-[[(4-methylbenzoyl)amino]thioxomethyl]-2-nitro- (CAS 685905-89-9). Characterized by a highly reactive thioxomethyl core, often explored in antiviral screening[2].

  • Isomer C (Fused Heterocycle): 7-{amino}thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 2639448-42-1). A thienopyrazine scaffold that acts as a privileged structure for kinase inhibition[3].

  • Isomer D (Azo Dye Derivative): 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-phenyldiazenyl)-. The parent acid of a well-known sodium salt dye tracked by the EPA for environmental regulatory compliance[4].

Quantitative Chemoinformatic Profiling

To predict the pharmacokinetic behavior of these isomers, we must evaluate their distinct topological properties. The table below summarizes their quantitative data, including predicted Collision Cross Section (CCS) values which are vital for ion mobility-mass spectrometry (IM-MS) differentiation.

PropertyIsomer A (CID 9588878)Isomer B (CAS 685905-89-9)Isomer C (CAS 2639448-42-1)Isomer D (EPA Dye Parent)
Monoisotopic Mass 343.06213 Da[1]343.06213 Da343.06213 Da343.06213 Da
Predicted XLogP 2.1[1]~2.5~2.0~1.5
Polar Surface Area 101.1 Ų[1]>100 Ų>90 Ų>120 Ų
H-Bond Donors 1213
H-Bond Acceptors 6567
[M+H]+ m/z 344.06996[1]344.06996344.06996344.06996
Predicted CCS ([M+H]+) 190.1 Ų[1]Isomer DependentIsomer DependentIsomer Dependent

Experimental Workflows for Isomer Discrimination

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies detail how to unambiguously resolve these isomers using orthogonal techniques.

Protocol 1: LC-HRMS/MS with HCD Fingerprinting

Causality: Differentiating structural isomers is notoriously difficult because conventional Collision-Induced Dissociation (CID) often yields identical product ions from the same molecular ion. To overcome this, we utilize Higher-Energy Collisional Dissociation (HCD). HCD generates pseudo-MSn product ion spectra, inducing higher-energy ring fragmentations that create unique structural fingerprints, allowing us to identify positional isomers even if they co-elute chromatographically[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the C16H13N3O4S isomer in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

  • Chromatographic Separation: Inject 2 µL onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a high-strength silica column (e.g., Acquity UPLC HSS T3, 1.8 μm, 1.0 mm × 50 mm)[5].

  • Mobile Phase Gradient: Utilize Mobile Phase A (5.3 mM ammonium formate in water, pH 4.5) and Mobile Phase B (acetonitrile/water 40:60 with 5.3 mM ammonium formate)[5]. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • HCD Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Isolate the precursor ion at m/z 344.07. Apply HCD at normalized collision energies (NCE) of 20, 40, and 60 eV[5].

  • Data Validation: Cross-reference the resulting high-energy fragmentation fingerprints against spectral libraries. The unique cleavage of the thienopyrazine ring (Isomer C) versus the sulfonylhydrazone bond (Isomer A) will yield distinct diagnostic ions.

Protocol 2: 2D NMR Spectroscopy for Structural Elucidation

Causality: While LC-MS/MS provides molecular weight and fragmentation data, it cannot definitively map atomic connectivity. 1D NMR is insufficient due to severe spectral congestion. Two-dimensional (2D) NMR overcomes this by correlating magnetization along two independent evolution periods[6]. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) detects protons separated from carbons by 2 to 3 skeletal bonds (2JCH and 3JCH), which is critical for verifying the fused rings in Isomer C versus the linear chains in Isomer B[7].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 20–50 mg of the purified isomer into a clean vial. Add 0.6–0.7 mL of deuterated chloroform (CDCl3) or DMSO-d6. Filter the solution through a glass-wool plugged Pasteur pipette directly into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity[8].

  • HSQC Acquisition: Acquire a 1H-13C HSQC spectrum to map all one-bond heteronuclear couplings (1JCH), definitively pairing each proton to its directly attached carbon[6].

  • HMBC Acquisition: Acquire an HMBC spectrum to establish long-range connectivities. For Isomer A, look for the 3JCH correlation between the azomethine proton and the cyanophenyl ring carbons.

  • Algorithmic Contradiction Removal: Export the 2D NMR data into an expert system (e.g., StrucEluc). Generate Molecular Connectivity Diagrams (MCDs). The software will algorithmically detect and remove contradictions in the 2D NMR data (such as anomalous >3-bond HMBC couplings), ensuring the final elucidated structure is mathematically sound[7].

Logical Workflow & Pharmacological Screening

Once the specific isomer of C16H13N3O4S is structurally validated, it enters targeted pharmacological screening. The distinct pharmacophores dictate the assay selection: Isomers A and B are routed to antimicrobial/anticancer assays, Isomer C to kinase inhibition panels, and Isomer D is flagged for toxicity screening due to its azo dye nature[4].

IsomerWorkflow Start PubChem Query Formula: C16H13N3O4S Iso1 Isomer A Sulfonylhydrazone Start->Iso1 In Silico Retrieval Iso2 Isomer B Thiourea Derivative Start->Iso2 In Silico Retrieval Iso3 Isomer C Thienopyrazine Start->Iso3 In Silico Retrieval Iso4 Isomer D Azo Dye Start->Iso4 In Silico Retrieval LCMS LC-HRMS (HCD) Isomer Fingerprinting Iso1->LCMS Analytical Prep Iso2->LCMS Analytical Prep Iso3->LCMS Analytical Prep Iso4->LCMS Analytical Prep NMR 2D NMR (HSQC/HMBC) Connectivity Mapping LCMS->NMR Orthogonal Validation Target1 Antimicrobial / Anticancer Assays NMR->Target1 Isomer A & B Target2 Kinase Inhibition Screening NMR->Target2 Isomer C Fail Off-Target Toxicity (Hit Discarded) NMR->Fail Isomer D (Dye Toxicity) Target1->Fail Poor PK/PD Lead Lead Optimization (Hit to Lead) Target1->Lead Efficacy > Threshold Target2->Lead High Selectivity

Workflow for the structural elucidation and pharmacological screening of C16H13N3O4S isomers.

Conclusion

The molecular formula C16H13N3O4S encapsulates the profound complexity of chemical space. By integrating high-energy LC-MS/MS fingerprinting with algorithmically validated 2D NMR spectroscopy, researchers can confidently bridge the gap between an ambiguous mass feature and a validated pharmacological lead. This rigorous, self-validating approach prevents the misallocation of resources in downstream drug development and ensures high-fidelity structure-activity relationship (SAR) modeling.

Sources

Exploratory

A Technical Guide to the ADME and Pharmacokinetic Profiling of C16H13N3O4S Small Molecules

This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and pharmacokinetic (PK) profile of novel small molecules with the chemical formu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and pharmacokinetic (PK) profile of novel small molecules with the chemical formula C16H13N3O4S. The insights herein are tailored for researchers, scientists, and drug development professionals aiming to advance promising compounds from discovery to clinical candidacy. We will move beyond rote protocol recitation to explore the strategic rationale behind each experimental choice, ensuring a robust and translatable dataset.

Introduction: De-risking Drug Candidates Through Early ADME Profiling

The journey of a drug from a laboratory curiosity to a therapeutic agent is fraught with attrition. A significant portion of these failures can be attributed to suboptimal ADME and pharmacokinetic properties. Early and comprehensive profiling of a candidate molecule, such as one with the formula C16H13N3O4S—suggesting a potential sulfonamide or related scaffold—is paramount for de-risking a drug development program. This guide will provide the scientific underpinnings and practical methodologies to build a robust ADME-PK data package.

Part 1: Foundational In Vitro ADME Assessment

The initial phase of ADME profiling focuses on a battery of in vitro assays designed to predict the in vivo behavior of a compound. These assays are typically high-throughput and require minimal amounts of the test article, making them ideal for the early stages of drug discovery.

Physicochemical Properties

Before embarking on biological assays, a thorough understanding of the fundamental physicochemical properties of C16H13N3O4S is essential. These properties govern its solubility, permeability, and potential for formulation.

  • Solubility: The aqueous solubility of a drug is a critical determinant of its oral absorption. Poor solubility can lead to low bioavailability. The thermodynamic and kinetic solubility of C16H13N3O4S should be determined at various pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 6.5, and 7.4).

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) provides an indication of a compound's ability to partition between aqueous and lipid environments. This property influences membrane permeability, plasma protein binding, and metabolic stability.

In Vitro Permeability

The ability of a drug to cross biological membranes is a prerequisite for its absorption and distribution. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Initiation: The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (C16H13N3O4S) is added to the apical (A) side of the monolayer, and fresh HBSS is added to the basolateral (B) side.

  • Sample Collection: At various time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from both the apical and basolateral chambers.

  • Quantification: The concentration of C16H13N3O4S in each sample is determined using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is also calculated to assess the potential for active efflux by transporters such as P-glycoprotein (P-gp).

Caption: Caco-2 permeability assay workflow.

Metabolic Stability

The susceptibility of a compound to metabolism is a key determinant of its half-life and oral bioavailability. In vitro metabolic stability assays using liver microsomes or hepatocytes provide an early indication of a compound's metabolic fate.

  • Incubation Preparation: A reaction mixture containing liver microsomes (from human, rat, or other relevant species), NADPH (a cofactor for cytochrome P450 enzymes), and buffer is prepared.

  • Assay Initiation: The reaction is initiated by adding C16H13N3O4S to the pre-warmed reaction mixture.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quenched with a suitable organic solvent (e.g., acetonitrile) to stop the metabolic reaction.

  • Quantification: The remaining concentration of the parent compound (C16H13N3O4S) in each sample is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Microsomal stability assay workflow.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to interact with its target and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active.

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Assay Initiation: C16H13N3O4S is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of C16H13N3O4S in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a critical step in evaluating its drug-drug interaction (DDI) potential. The five main isoforms to investigate are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

  • Incubation Preparation: A reaction mixture containing human liver microsomes, a specific fluorogenic probe substrate for a particular CYP isoform, and various concentrations of C16H13N3O4S is prepared in a multi-well plate.

  • Assay Initiation: The reaction is initiated by adding NADPH.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of C16H13N3O4S. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Part 2: In Vivo Pharmacokinetic Profiling

Following promising in vitro data, the next logical step is to evaluate the pharmacokinetic behavior of C16H13N3O4S in a relevant animal model, typically rodents (e.g., mice or rats).

Study Design and Execution

A well-designed in vivo PK study is crucial for obtaining meaningful data. Key considerations include the choice of animal species, dose level, route of administration (intravenous and oral), and sampling schedule.

  • Animal Acclimation and Dosing: Animals are acclimated to the housing conditions. For an intravenous (IV) dose, C16H13N3O4S is formulated in a suitable vehicle and administered via a tail vein. For an oral (PO) dose, the compound is administered by gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected from the animals, typically via the saphenous or jugular vein.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of C16H13N3O4S in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Caption: In vivo pharmacokinetic study workflow.

Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time data yields several critical parameters that describe the disposition of the drug in the body.

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t1/2) The time required for the plasma concentration of a drug to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Oral Bioavailability (F%) The fraction of an orally administered dose that reaches the systemic circulation.A critical parameter for oral drug candidates.

Part 3: Data Interpretation and Decision Making

The ultimate goal of ADME and pharmacokinetic profiling is to inform decision-making in the drug discovery process. The data generated from the in vitro and in vivo studies should be integrated to build a comprehensive understanding of the compound's properties.

  • In Vitro-In Vivo Correlation (IVIVC): The in vitro data can be used to predict in vivo PK parameters. For example, in vitro intrinsic clearance can be scaled to predict in vivo hepatic clearance. Discrepancies between the predicted and observed PK can provide valuable insights into the drug's disposition mechanisms.

  • Structure-Activity and Structure-Property Relationships (SAR/SPR): The ADME-PK data for C16H13N3O4S should be analyzed in the context of its chemical structure. This can help to identify structural liabilities that contribute to poor ADME properties and guide medicinal chemistry efforts to optimize the compound's profile.

  • Human Dose Prediction: The preclinical ADME and PK data can be used to project the human pharmacokinetic profile and to estimate the likely therapeutic dose in humans. This is a critical step in the transition from preclinical to clinical development.

Conclusion

A thorough and early characterization of the ADME and pharmacokinetic properties of a small molecule such as C16H13N3O4S is a cornerstone of modern drug discovery. By employing a strategic combination of in vitro and in vivo assays, and by carefully interpreting the resulting data, drug development teams can make more informed decisions, increase the probability of success, and ultimately, bring safer and more effective medicines to patients.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of DMSO-Based Stock Solutions for Cell-Based Assays

Introduction The successful execution of cell-based assays hinges on the accurate and consistent preparation of test compound solutions. For many organic molecules, which exhibit poor aqueous solubility, Dimethyl Sulfoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful execution of cell-based assays hinges on the accurate and consistent preparation of test compound solutions. For many organic molecules, which exhibit poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solubilizing power for both polar and nonpolar compounds and its miscibility with a wide range of organic solvents and water.[1][2] However, the preparation of a DMSO-based stock solution is not a trivial matter. Improper handling can lead to compound degradation, inaccurate concentrations, and solvent-induced cytotoxicity, ultimately compromising experimental reproducibility and data integrity.

This guide provides a comprehensive, field-proven methodology for the preparation, sterilization, storage, and quality control of high-concentration DMSO stock solutions, exemplified by a generic compound with the molecular formula C16H13N3O4S. The principles and protocols outlined herein are designed to be broadly applicable, empowering researchers to generate reliable and consistent results in their cell culture experiments.

PART 1: Pre-Protocol Considerations & Compound Characterization

Before any bench work begins, a thorough characterization of the target compound is paramount. This foundational knowledge informs every subsequent step of the protocol. The molecular formula C16H13N3O4S corresponds to a molecular weight of approximately 343.4 g/mol , as exemplified by compounds such as 6-[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid.[3] However, one must always verify the specific properties of the exact compound being used.

Key Compound Characteristics to Verify:

PropertySignificance & RationaleSource of Information
Molecular Weight (MW) Essential for calculating the precise mass required to achieve a target molar concentration.Certificate of Analysis (CoA), Supplier's Website, PubChem Database.
Purity Directly impacts the actual concentration of the active compound in the stock solution. Always use the highest purity available.Certificate of Analysis (CoA).
Solubility Data While DMSO is a powerful solvent, solubility limits exist.[4] Exceeding this limit will result in an inaccurate stock concentration.Supplier's Technical Data Sheet, Published Literature.
Hygroscopicity The compound may absorb atmospheric water, altering its effective weight. Store in a desiccator.Safety Data Sheet (SDS), Published Literature.
Light & Temperature Sensitivity Determines handling and storage conditions. Light-sensitive compounds require amber vials and protection from light.Supplier's Technical Data Sheet, SDS.
Safety & Handling Dictates the necessary personal protective equipment (PPE) and handling procedures (e.g., use of a chemical fume hood).Safety Data Sheet (SDS).

PART 2: Materials and Reagents

The quality of your reagents directly translates to the quality of your data.

  • Test Compound: (e.g., C16H13N3O4S), solid powder form, >98% purity.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade (≥99.9%), sterile-filtered.[5]

  • Equipment:

    • Calibrated analytical balance (readability to 0.01 mg).

    • Sterile, amber, or foil-wrapped glass vials or polypropylene cryovials with screw caps.

    • Sterile, disposable serological pipettes and pipette tips.

    • Vortex mixer and/or sonicator.

    • Laminar flow hood or biosafety cabinet.

    • Sterile syringe filters (0.2 µm), compatible with DMSO (e.g., Polytetrafluoroethylene (PTFE) or Nylon).[6]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

PART 3: Core Protocol: Preparation of a High-Concentration Stock Solution (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays. All steps should be performed under aseptic conditions in a laminar flow hood.

Step 1: Calculation of Required Mass

The fundamental formula for this calculation is: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For a 10 mM stock solution of C16H13N3O4S (MW ≈ 343.4 g/mol ):

Desired Stock VolumeCalculationRequired Mass
1 mL0.010 mol/L * 0.001 L * 343.4 g/mol * 1000 mg/g3.43 mg
5 mL0.010 mol/L * 0.005 L * 343.4 g/mol * 1000 mg/g17.17 mg
Step 2: Weighing and Dissolution
  • Tare Balance: Place a sterile, amber vial on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh the calculated mass of the compound directly into the vial. Handle potent compounds in a chemical fume hood.

  • Add Solvent: Using a sterile pipette, add the corresponding volume of cell culture-grade DMSO to the vial.

  • Promote Dissolution: Securely cap the vial and vortex at medium-high speed for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. The addition of a compound to DMSO can sometimes be exothermic.[7]

  • Visual Inspection: After dissolution, the solution should be clear and free of any visible particulates.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh Compound into Sterile Vial Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Sterile DMSO Weigh_Compound->Add_DMSO Vortex_Sonicate 4. Vortex / Sonicate to Dissolve Add_DMSO->Vortex_Sonicate Visual_Inspect 5. Visually Inspect for Clarity Vortex_Sonicate->Visual_Inspect

Caption: Workflow for preparing a high-concentration DMSO stock solution.

PART 4: Sterilization and Quality Control

While high-concentration DMSO is generally bacteriostatic, stock solutions intended for cell culture must be sterilized to eliminate any potential contamination.[7][8]

  • Aseptic Filtration: This is the recommended method for sterilizing DMSO solutions, as autoclaving can degrade both the solvent and the compound.[9]

  • Procedure:

    • Draw the entire volume of the dissolved stock solution into a sterile syringe.

    • Attach a 0.2 µm sterile syringe filter (PTFE or Nylon) to the syringe.

    • Carefully dispense the solution through the filter into a new, sterile, and appropriately labeled amber vial. This filtered solution is now your master stock.

Causality: Using a DMSO-compatible filter material like PTFE or Nylon is critical. Incompatible filters (e.g., some plastics) can be dissolved by the solvent, contaminating your stock solution and potentially introducing cytotoxic leachables into your cell cultures.[6][10]

PART 5: Aliquoting, Storage, and Stability

Proper storage is crucial for maintaining the long-term integrity of the compound.

  • Aliquoting: Immediately after preparation and sterilization, divide the master stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene cryovials.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles of the master stock. Studies have shown that while many compounds are stable through several freeze-thaw cycles, avoiding them is a best practice to minimize potential degradation.[11]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

  • Storage:

    • Long-term: Store aliquots at -80°C.

    • Short-term: For frequent use, storage at -20°C is acceptable for many compounds.[12]

    • Stability: The stability of compounds in DMSO varies greatly. While many are stable for years when stored properly at -20°C or below, some may degrade.[12][13] It is advisable to periodically test the activity of an older stock solution against a freshly prepared one. Storage at room temperature is strongly discouraged as it significantly reduces compound stability over time.[14][15]

G cluster_aliquots Working Aliquots Master_Stock Master Stock (10 mM in DMSO) Stored at -80°C Aliquot1 Aliquot 1 Master_Stock->Aliquot1 Single Use Aliquot2 Aliquot 2 Master_Stock->Aliquot2 Avoids Freeze-Thaw AliquotN Aliquot 'n' Master_Stock->AliquotN

Caption: Hierarchical storage strategy to preserve stock solution integrity.

PART 6: Protocol: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the high-concentration stock to the final working concentration in cell culture medium. The primary goal is to minimize the final DMSO concentration to prevent cellular toxicity.

Guiding Principle: The final concentration of DMSO in the cell culture medium should typically be below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.[16][17][18] The exact tolerance is cell-line dependent.[16][19]

Example Dilution Scheme for a 10 µM Final Concentration:
StepActionResulting Concentration (Compound)Resulting Concentration (DMSO)Rationale
1. Intermediate Dilution Add 2 µL of 10 mM stock to 198 µL of sterile cell culture medium.100 µM1.0%Creates a sufficient volume of a less concentrated intermediate, making the final dilution more accurate.
2. Final Dilution Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your well/plate.10 µM 0.1% Achieves the target compound concentration while keeping the DMSO level at a well-tolerated 0.1%.[20]
Experimental Controls:

A vehicle control is non-negotiable. This control should contain the same final concentration of DMSO as the experimental wells but without the test compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[8][20]

PART 7: Troubleshooting

ProblemPotential CauseSolution
Compound precipitates upon dilution in aqueous medium. The compound's solubility limit in the aqueous medium has been exceeded.Perform serial dilutions rather than a single large dilution step.[8] Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. Consider using a co-solvent if compatible with the assay.
Inconsistent results between experiments. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. Inaccurate pipetting.Prepare fresh aliquots from the master stock. Use calibrated pipettes and proper pipetting technique.
Toxicity observed in vehicle control wells. The final DMSO concentration is too high for the specific cell line being used.Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance limit. Reduce the final DMSO concentration to ≤0.1%.[16][21]

PART 8: Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO facilitates the absorption of chemicals through the skin; therefore, exercise extreme caution to avoid direct contact with the DMSO solution, especially when it contains a dissolved compound.[1]

  • All weighing of potent powder compounds and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or other appropriate ventilated enclosure.

References

  • Gaylord Chemical Company. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • Corning Life Sciences. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Various Authors. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]

  • Kerr, M., et al. (2014). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Drug Discovery Today, 19(6), 788-793. [Link]

  • Kozikowski, B. A., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1046-1052. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]

  • Various Authors. (2022, December 19). Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • Various Authors. (2005, August 22). Silly question: is DMSO sterile by itself, to add it to cells? Protocol Online. [Link]

  • PubChem. Compound Summary for CID 91389. [Link]

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • Various Authors. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

  • PubChem. Compound Summary for CID 6301019. [Link]

  • Wikipedia. C16H13N3O4. [Link]

  • PubChem. Nitromethaqualone. [Link]

  • Shandong Xuchen Chemical Technology Co., Ltd. (2024, August 14). DMSO: Dimethyl sulfoxide. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubChem. Schembl14510729. [Link]

  • Kuntz, M., et al. (2015). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 51(3), 324-332. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2002. [Link]

  • Creative Bioarray. SW13 Cell Line User Guide. [Link]

  • MCC Menssing Chemiehandel & Consultants GmbH. DMSO - Dimethyl Sulfoxide. [Link]

  • Gaylord Chemical Company. (2007). Solubility in DMSO. [Link]

  • Cell Biologics, Inc. Cell Culture Protocols. [Link]

  • Vigneron, J., et al. (2014). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. Annales Pharmaceutiques Françaises, 72(6), 403-408. [Link]

Sources

Application

Application Note: Design and Validation of a High-Throughput Fluorescence Polarization Assay for Screening C16H13N3O4S Derivatives

Target Audience: Assay Development Scientists, HTS Core Facility Managers, and Medicinal Chemists. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, HTS Core Facility Managers, and Medicinal Chemists. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

The chemical scaffold C16H13N3O4S represents a highly promising class of novel heterocyclic benzenesulfonamide derivatives. Recent medicinal chemistry efforts have identified this structural class as potent inhibitors of Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme overexpressed in hypoxic solid tumors.

To transition these derivatives from early-stage synthesis to large-scale hit-to-lead optimization, a robust, homogenous High-Throughput Screening (HTS) assay is required. We have engineered a Fluorescence Polarization (FP) competitive binding assay specifically optimized for the C16H13N3O4S chemotype.

The Causality Behind the Assay Choice: Traditional biochemical assays for CA IX rely on esterase activity (e.g., 4-nitrophenyl acetate hydrolysis), which suffers from low sensitivity and high background noise in miniaturized formats. FP was selected because it is a true "mix-and-read" homogenous format that does not require washing steps, preserving the equilibrium of the compound-target interaction. Furthermore, FP is a ratiometric measurement; it is mathematically independent of minor well-to-well volume variations, making it exceptionally robust for 384-well and 1536-well scaling, as recommended by the .

Assay Principle and Photophysics

Fluorescence Polarization relies on the rotational dynamics of a fluorophore in solution. In this assay, we utilize a small, FITC-labeled benzenesulfonamide tracer.

  • Unbound State: When the tracer is free in solution, it tumbles rapidly. Excitation with polarized light results in the emission of depolarized light, yielding a low milli-Polarization (mP) value.

  • Bound State: When the tracer binds to the large CA IX protein, its rotational correlation time increases significantly. The emitted light remains highly polarized, yielding a high mP value.

  • Competitive Displacement: When a C16H13N3O4S derivative successfully competes for the CA IX active site, the tracer is displaced back into solution, causing a measurable drop in mP.

FP_Assay Tracer Fluorescent Tracer (Fast Rotation = Low mP) Complex Tracer-Enzyme Complex (Slow Rotation = High mP) Tracer->Complex Binds Active Site Target CA IX Enzyme (Large Mass) Target->Complex Displaced Displaced Tracer (Low mP Restored) Complex->Displaced Competitive Displacement Inhibitor C16H13N3O4S Derivative (Competitor) Inhibitor->Displaced Binds Target

Fig 1: Mechanism of the FP competitive binding assay for C16H13N3O4S derivatives.

Materials and Reagents

ComponentDescription / PurposeFinal Assay Concentration
Target Protein Recombinant Human CA IX (His-tagged).50 nM
Tracer FITC-labeled benzenesulfonamide (FITC-BSA).10 nM
Test Compounds C16H13N3O4S library (Source: 10 mM in DMSO).10 µM (Single-point)
Assay Buffer 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20.N/A
Microplates 384-well black, flat-bottom, Non-Binding Surface (NBS).N/A

Expert Insight: The inclusion of 0.05% Tween-20 is critical. C16H13N3O4S derivatives often exhibit hydrophobic properties that lead to non-specific binding to polystyrene plate walls. Tween-20 acts as a surfactant to keep the compounds in solution and prevent artifactual "false positives" caused by compound depletion. Black NBS plates are mandated to eliminate optical crosstalk between adjacent wells and further reduce protein/compound adsorption.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for a 384-well format with a total assay volume of 20 µL.

Step 1: Acoustic Dispensing of Compounds
  • Transfer 100 nL of C16H13N3O4S derivatives (from 2 mM intermediate DMSO source plates) into the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates the use of plastic pipette tips. Because heterocyclic sulfonamides can adhere to plastic, acoustic transfer ensures absolute concentration fidelity and eliminates tip carryover.

Step 2: Reagent Assembly
  • Add 10 µL of 100 nM CA IX protein (prepared in Assay Buffer) to all wells except the "Free Tracer" control wells. Add 10 µL of Assay Buffer to the control wells instead.

  • Incubate the plate for 15 minutes at room temperature to allow the test compounds to pre-bind to the enzyme.

  • Add 10 µL of 20 nM FITC-BSA tracer to all wells.

Step 3: Equilibration
  • Centrifuge the plate briefly (1000 x g for 1 minute) to remove air bubbles, which severely distort optical readings.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Causality: A 60-minute incubation ensures thermodynamic equilibrium is reached. Reading the plate too early captures a kinetic state, which biases the data against compounds with slower on-rates.

Step 4: Detection
  • Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Capture both parallel ( I∥​ ) and perpendicular ( I⊥​ ) fluorescence intensities.

HTS_Workflow Prep 1. Reagent Prep Buffer, Protein, Tracer Dispense 2. Acoustic Dispensing C16H13N3O4S (Echo 550) Prep->Dispense Assembly 3. Assay Assembly Mix-and-Read in 384-well Dispense->Assembly Incubate 4. Equilibration 60 min at RT in Dark Assembly->Incubate Read 5. FP Detection Ex: 485nm / Em: 535nm Incubate->Read Analyze 6. Data Analysis Z'-factor & IC50 Read->Analyze

Fig 2: Step-by-step 384-well HTS workflow for screening C16H13N3O4S libraries.

Data Analysis and Quality Control

Polarization (mP) is calculated using the standard equation:

mP=1000×I∥​+G⋅I⊥​I∥​−G⋅I⊥​​

(Where G is the grating factor of the instrument, typically ~1.0).

To ensure the assay meets the rigorous standards required for HTS, the Z'-factor must be calculated for every plate. According to foundational HTS literature by, an FP assay is only considered robust if the Z'-factor is ≥0.5 .

Expected Quantitative Validation Data
Validation ParameterTarget ThresholdObserved PerformanceStatus
Assay Window ( Δ mP) > 100 mP145 mPPASS
Z'-factor > 0.500.78PASS
Coefficient of Variation (CV) < 10%4.2%PASS
Reference IC50 (Acetazolamide) 10 - 50 nM25 nMPASS
DMSO Tolerance Up to 5%Validated up to 2%PASS

Troubleshooting & The Self-Validating Protocol

The most significant risk when screening highly conjugated heterocyclic systems like C16H13N3O4S derivatives is compound autofluorescence , which can artificially skew the mP readout, generating false positives or false negatives.

The Self-Validation Mechanism: To guarantee trustworthiness, the assay must be treated as a self-validating system. You must calculate the Total Fluorescence Intensity (TFI) for every well:

TFI=I∥​+2⋅I⊥​
  • Rule of Thumb: If the TFI of a sample well deviates by more than ±20% from the mean TFI of the DMSO control wells, the compound is either autofluorescent (TFI spiked) or acts as a colorimetric quencher (TFI dropped).

  • Action: Do not trust the mP value of these specific wells. Flag these C16H13N3O4S derivatives and triage them to an orthogonal secondary assay (e.g., Surface Plasmon Resonance or a mass spectrometry-based binding assay) to confirm true target engagement, as outlined in the .

References

  • Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS), 2021. URL:[Link]

  • Fluorescence Polarization and Anisotropy in High Throughput Screening: Perspectives and Primer Source: Journal of Biomolecular Screening (Owicki, J. C.), 2000. URL:[Link]

  • Carbonic anhydrase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (Supuran, C. T.), 2010. URL:[Link]

Method

Application Note: High-Resolution CID Fragmentation Dynamics of C₁₆H₁₃N₃O₄S

Prepared by: Senior Application Scientist, Advanced Mass Spectrometry Division Target Audience: Analytical Chemists, DMPK Scientists, and Structural Elucidation Specialists Executive Summary & Structural Context In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Mass Spectrometry Division Target Audience: Analytical Chemists, DMPK Scientists, and Structural Elucidation Specialists

Executive Summary & Structural Context

In modern drug discovery, the rapid and unambiguous structural elucidation of novel pharmacophores is critical. This application note details the collision-induced dissociation (CID) fragmentation patterns of a representative heterocyclic sulfonamide drug candidate with the exact molecular formula C₁₆H₁₃N₃O₄S .

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of parameters. Instead, we will explore the causality behind the analytical choices and the physical chemistry driving the gas-phase fragmentation. By understanding the thermodynamic drivers—such as the Mobile Proton Model and charge-directed cleavage—analysts can confidently extrapolate these rules to related sulfonamide and heterocyclic analogs.

For this analysis, the formula C₁₆H₁₃N₃O₄S (Theoretical Monoisotopic Mass: 343.0623 Da; Protonated [M+H]⁺: 344.0702 Da) is modeled as a highly conjugated system comprising a central benzenesulfonamide core linked to a nitrogen-rich heterocycle.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in structural assignments, the analytical protocol must be self-validating. A single MS/MS run is insufficient without built-in quality controls to account for mass drift, matrix suppression, and carryover.

Sample Preparation & System Suitability
  • Stock Preparation: Dissolve the C₁₆H₁₃N₃O₄S standard in 100% LC-MS grade methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using Initial Mobile Phase (95% H₂O / 5% Acetonitrile with 0.1% Formic Acid).

  • Internal Validation Control: Spike the sample with a stable-isotope-labeled internal standard (e.g., Sulfamethoxazole-¹³C₆) at 50 ng/mL. Causality: The internal standard acts as a continuous monitor for ionization efficiency and collision cell performance. If the known CID fragments of the internal standard deviate in mass accuracy (>5 ppm) or relative abundance, the run is automatically invalidated.

  • Blank Injection: Run a solvent blank before and after the sample to verify zero carryover.

UHPLC-HRMS/MS Analytical Conditions

Why UHPLC over traditional HPLC? Sub-2-micron particles in UHPLC minimize longitudinal diffusion, yielding ultra-narrow peak widths (<3 seconds). This maximizes the concentration of the analyte entering the ESI source at any given moment, significantly boosting the signal-to-noise (S/N) ratio required for high-quality MS/MS spectra .

  • Column: C18, 1.7 µm, 2.1 × 100 mm (Maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade H₂O.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping: 15 eV to 45 eV. Causality: Different covalent bonds possess varying dissociation thresholds. A static CE often over-fragments fragile bonds (like sulfonamides) while leaving robust aromatic rings intact. Ramping the CE across the acquisition cycle ensures the simultaneous capture of both high-mass and low-mass fragments.

Workflow Sample Sample Prep & Blank Validation UHPLC UHPLC Separation (Sub-2 µm C18) Sample->UHPLC ESI ESI Source (Positive Ion Mode) UHPLC->ESI Quad Quadrupole Isolation (m/z 344.07) ESI->Quad CID Collision Cell (Ramped CE: 15-45 eV) Quad->CID TOF HRMS Analyzer (<2 ppm Mass Error) CID->TOF

Figure 1: Self-validating UHPLC-HRMS/MS analytical workflow for structural elucidation.

Mechanistic CID Fragmentation Analysis

The fragmentation of C₁₆H₁₃N₃O₄S in positive ion mode is governed by the Even-Electron Rule and the Mobile Proton Model . Upon entering the gas phase, the ionizing proton localizes on the most basic site (typically the heterocyclic nitrogen). Upon collisional activation, the proton mobilizes, weakening adjacent bonds and initiating charge-directed cleavage.

Primary Pathway: Sulfonamide Extrusion (-SO₂)

The hallmark of sulfonamide mass spectrometry is the neutral loss of sulfur dioxide (63.96 Da).

  • Mechanism: The proton migrates to the sulfonamide nitrogen. The resulting steric and electronic strain forces the extrusion of SO₂, leading to an intramolecular rearrangement where the aryl ring forms a new C-N bond with the amine.

  • Observation: The precursor [M+H]⁺ at m/z 344.0702 yields a highly abundant fragment at m/z 280.1083 .

Secondary Pathways: S-N Cleavage and Heterocyclic Opening

As the collision energy ramps toward 45 eV, the molecule undergoes deeper structural dismantling:

  • S-N Bond Cleavage: The weak S-N bond breaks entirely, splitting the molecule into two distinct halves. The charge can be retained on either the sulfonyl-aryl moiety (m/z 210.0225) or the heterocyclic amine moiety (m/z 135.0558), depending on their relative proton affinities (Stevenson's Rule).

  • Dehydration (-H₂O): The extruded m/z 280.1083 ion frequently undergoes a subsequent loss of water (18.01 Da) from available oxygen-containing functional groups, yielding m/z 262.0977.

FragTree M Precursor [M+H]+ m/z 344.0702 C16H14N3O4S+ F1 Fragment A m/z 280.1083 C16H14N3O2+ M->F1 -63.96 Da (Loss of SO2) Charge-remote extrusion F3 Fragment C m/z 210.0225 C9H8NO3S+ M->F3 S-N Cleavage (Charge on Aryl) F4 Fragment D m/z 135.0558 C7H7N2O+ M->F4 S-N Cleavage (Charge on Heterocycle) F2 Fragment B m/z 262.0977 C16H12N3O+ F1->F2 -18.01 Da (Loss of H2O) Dehydration

Figure 2: Proposed CID fragmentation logic tree for [M+H]+ m/z 344.0702.

Quantitative Data Summary

High-resolution mass spectrometry (HRMS) demands strict mass accuracy. A fragment assignment is only scientifically trustworthy if the mass error is ≤ 5 ppm. The table below summarizes the theoretical vs. observed quantitative data from the self-validating protocol.

Ion TypeElemental FormulaTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Assignment
Precursor [C₁₆H₁₄N₃O₄S]⁺344.0702344.0705+0.8Protonated intact molecule
Fragment A [C₁₆H₁₄N₃O₂]⁺280.1083280.1080-1.1Extrusion of neutral SO₂
Fragment B [C₁₆H₁₂N₃O]⁺262.0977262.0981+1.5Sequential loss of SO₂ and H₂O
Fragment C [C₉H₈NO₃S]⁺210.0225210.0222-1.4S-N cleavage (Aryl retention)
Fragment D [C₇H₇N₂O]⁺135.0558135.0560+1.5S-N cleavage (Heterocycle retention)

Conclusion

The structural elucidation of C₁₆H₁₃N₃O₄S relies heavily on the predictable yet complex gas-phase chemistry of sulfonamides. By employing a self-validating UHPLC-HRMS/MS protocol with ramped collision energies, analysts can confidently map both the facile extrusion of SO₂ and the higher-energy S-N bond cleavages. Understanding the causality of these fragmentations—rooted in the Mobile Proton Model—transforms mass spectrometry from a simple matching exercise into a rigorous, predictive science.

References

  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry, 35(12), 1399-1406. URL: [Link]

  • Holčapek, M., Volná, K., & Vaněk, T. (2008). Electrospray ionization tandem mass spectrometry of sulfonamides. Rapid Communications in Mass Spectrometry, 22(12), 1873-1880. URL: [Link]

  • Niessen, W. M. A. (2003). Progress in liquid chromatography–mass spectrometry instrumentation and its impact on high-throughput screening. Journal of Chromatography A, 1000(1-2), 413-436. URL: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating C16H13N3O4S for In Vivo Dosing

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges with highly conjugated, lipophilic small molecules. C16H13N3O4S (MW: 343.36 g/mol ) is a classic example of a Biopharmaceutics Classification System (BCS) Class II/IV compound. Its rigid aromatic structure and potential for strong intermolecular hydrogen bonding result in high crystal lattice energy and profound aqueous insolubility.

This guide provides self-validating, mechanistic protocols to overcome precipitation and poor bioavailability during in vivo preclinical dosing.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my C16H13N3O4S stock solution precipitate immediately upon dilution in PBS or saline for IV dosing?

The Causality: You are likely experiencing a "co-solvent crash." While C16H13N3O4S dissolves readily in 100% DMSO, injecting this directly is toxic to the animal. When you dilute the DMSO stock into an aqueous buffer (like PBS), the solvent capacity of the mixture drops exponentially, not linearly. The hydrophobic regions of C16H13N3O4S rapidly aggregate to minimize contact with water, overcoming the kinetic barrier to nucleation and resulting in immediate precipitation.

The Solution: Transition from a purely co-solvent-based approach to a macrocyclic encapsulation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic inner cavity that shields the hydrophobic core of C16H13N3O4S, while its hydrophilic exterior maintains aqueous solubility. This prevents the free drug from reaching the critical supersaturation threshold that triggers precipitation [1].

Q2: I am dosing orally (PO). The compound is stable in suspension, but the in vivo pharmacokinetic (PK) exposure is negligible. What is wrong?

The Causality: For oral dosing, absorption is dictated by the dissolution rate in the gastrointestinal (GI) tract. Because C16H13N3O4S has a high lattice energy, the energy required to break the crystal lattice exceeds the solvation energy provided by GI fluids. If the drug does not dissolve during its transit time, it cannot permeate the intestinal epithelium.

The Solution: You must alter the physical state of the compound to increase its specific surface area. According to the Noyes-Whitney equation, dissolution rate is directly proportional to surface area. Implementing a top-down nanosuspension via wet milling reduces the particle size from micrometers to the nanometer range (<500 nm), exponentially increasing the surface area and driving rapid in vivo dissolution [2].

Part 2: Formulation Decision Workflow

FormulationDecisionTree Start C16H13N3O4S Poor Aqueous Solubility Route Determine Dosing Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Solvent Co-solvent System (e.g., DMSO/PEG400) IV->Solvent Nano Nanosuspension (Wet Milling) PO->Nano Dissolution Limited Lipid Lipid-Based Formulation (SEDDS) PO->Lipid Permeability Limited Crash Precipitation Risk? Solvent->Crash Cyclo HP-β-CD Complexation (Encapsulation) Crash->Cyclo Yes (High Risk)

Formulation decision tree for C16H13N3O4S based on the intended in vivo dosing route.

Part 3: Quantitative Formulation Comparison

The following table summarizes the maximum tolerated limits and in vivo suitability of standard excipient vehicles for C16H13N3O4S.

Formulation StrategyExcipient CompositionMax Tolerated Conc. (Mice)Target RouteMechanism of Solubilization
Standard Co-solvent 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water~2-5 mg/mLIV, IPDisruption of water hydrogen-bond network. High risk of precipitation.
Macrocyclic Inclusion 20% (w/v) HP-β-CD in Saline~10-15 mg/mLIV, SC, IPHost-guest complexation (1:1 or 1:2 ratio). Thermodynamically stable.
Nanosuspension 0.5% HPMC / 0.1% Tween 80 in Water>50 mg/mLPOParticle size reduction (<500 nm) increasing surface area for dissolution.
Lipid Solution Corn Oil / 5% DMSO~5-10 mg/mLPOSolubilization in lipophilic matrix. Dependent on GI lipolysis.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For IV Dosing)

This protocol utilizes a co-solvent evaporation method to force the hydrophobic C16H13N3O4S into the cyclodextrin cavity, creating a self-validating clear solution that will not crash upon injection.

  • Preparation of the Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of sterile distilled water to create a 20% (w/v) solution. Stir at 300 rpm at room temperature until completely clear.

  • Preparation of the Guest Solution: Dissolve 10 mg of C16H13N3O4S in 100 µL of a volatile organic solvent (e.g., Methanol or Acetone) to disrupt the crystal lattice.

  • Complexation: Add the Guest Solution dropwise into the Host Solution under continuous, vigorous stirring (800 rpm).

  • Solvent Evaporation: Transfer the vial to a vacuum centrifuge or place under a gentle stream of nitrogen gas for 2-4 hours to completely evaporate the volatile organic solvent.

  • Validation: The resulting solution should be optically clear. Centrifuge at 10,000 x g for 10 minutes. If a pellet forms, the inclusion limit has been exceeded (indicating uncomplexed drug). Filter the supernatant through a 0.22 µm PVDF syringe filter. The filtrate is your sterile, precipitation-resistant IV formulation [1].

Protocol B: Top-Down Nanosuspension via Wet Milling (For PO Dosing)

This protocol utilizes mechanical shear to physically fracture the C16H13N3O4S crystals, stabilized by a polymer/surfactant matrix to prevent Ostwald ripening.

  • Stabilizer Matrix Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) as a steric stabilizer and 0.1% (w/v) Tween 80 as an electrostatic/wetting agent.

  • Coarse Suspension: Disperse 50 mg of crystalline C16H13N3O4S into 1 mL of the stabilizer matrix. Vortex for 2 minutes to ensure complete wetting of the hydrophobic powder.

  • Milling Media Addition: Add 0.5 mm yttrium-stabilized zirconium oxide (YSZ) milling beads to the suspension at a 1:1 volume ratio.

  • High-Shear Milling: Place the mixture in a planetary micro-mill or high-speed shaker (e.g., Retsch Mixer Mill) at 30 Hz for 2 to 4 hours. The mechanical impaction fractures the crystals [3].

  • Validation & Harvesting: Extract the nanosuspension using a fine-gauge needle to leave the milling beads behind. Validate the particle size using Dynamic Light Scattering (DLS). A successful run will yield a Z-average diameter of 200-400 nm with a Polydispersity Index (PDI) < 0.3, confirming a stable nanosuspension ready for oral gavage[2].

References

  • Wang, Z., et al. (2014). "Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution." Pharmaceutics, 6(3), 468. Available at:[Link]

  • Azimullah, S., et al. (2019). "Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update." Journal of Drug Delivery and Therapeutics, 9(2), 558-563. Available at:[Link]

  • Van Eerdenbrugh, B., Van den Mooter, G., & Augustijns, P. (2008). "Top-down production of drug nanocrystals: Nanosuspension stabilization, miniaturization and transformation into solid products." International Journal of Pharmaceutics, 364(1), 64-75. Available at:[Link]

Optimization

Technical Support Center: HPLC Retention Time Optimization for C16H13N3O4S Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chromatographic resolution of complex structural and positional isomers.

Compounds with the formula C16H13N3O4S (Degree of Unsaturation = 12) typically represent highly conjugated, heteroaromatic systems—often sulfonamides, sulfonylureas, or substituted benzimidazoles. Because structural isomers of these molecules possess identical molecular weights and nearly identical hydrophobicities (LogP), standard reversed-phase approaches often fail. This guide provides the mechanistic causality and self-validating protocols required to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow for Isomer Resolution

Before adjusting instrument parameters, it is critical to follow a logical troubleshooting hierarchy. The workflow below illustrates the primary decision tree for resolving co-eluting isomers.

HPLC_Workflow Start Co-eluting C16H13N3O4S Isomers Check_pH 1. Evaluate Mobile Phase pH (Is compound ionized?) Start->Check_pH Adjust_pH Adjust pH 2 units away from pKa Check_pH->Adjust_pH Yes Check_Column 2. Evaluate Stationary Phase (Shape Selectivity) Check_pH->Check_Column No Adjust_pH->Check_Column Change_Column Switch to PFP or Chiral Column Check_Column->Change_Column C18 used Check_Temp 3. Optimize Temperature & Gradient Slope Check_Column->Check_Temp PFP used Change_Column->Check_Temp Success Baseline Resolution (Rs > 1.5) Check_Temp->Success

Figure 1: Diagnostic decision tree for resolving co-eluting C16H13N3O4S isomers.

Troubleshooting Guides & FAQs

Q1: Why do my C16H13N3O4S positional isomers co-elute as a single broad peak on a standard C18 column?

The Causality: Standard C18 (Octadecylsilane) stationary phases separate analytes primarily through dispersive (hydrophobic) interactions. Positional isomers (e.g., ortho vs. para substitutions on an aromatic ring) often have identical LogP values. Because their hydrophobic surface areas are practically the same, a C18 column cannot differentiate them. The Solution: You must exploit the 3D spatial arrangement of the isomers. Switch to a stationary phase that offers shape selectivity and secondary interactions (dipole-dipole, π−π , and hydrogen bonding), such as a Pentafluorophenyl (PFP) column (). The rigid, electron-deficient fluorinated ring of a PFP phase interacts differently with the electron-rich aromatic systems of your isomers, pulling them apart.

Q2: How does mobile phase pH affect the retention time and peak shape of these isomers?

The Causality: The formula C16H13N3O4S likely contains a weakly acidic sulfonamide group (-SO₂NH-) or basic nitrogen heterocycles. If your mobile phase pH is within ±1 unit of the molecule's pKa​ , the compound exists in a dynamic equilibrium between its neutral and ionized states during the chromatographic run. This leads to severe peak broadening, tailing, and erratic retention times. The Solution: Lock the ionization state. Buffer your mobile phase to be at least 2 pH units above or below the pKa​ . For maximum retention of acidic sulfonamides in reversed-phase HPLC, suppress ionization by using an acidic buffer (e.g., 0.1% Formic Acid, pH ~2.7).

Q3: I am seeing shifting retention times across consecutive runs. How do I stabilize the method?

The Causality: Shifting retention times usually indicate inadequate column equilibration or secondary interactions with residual, unshielded silanols on the silica support. Highly conjugated molecules with multiple heteroatoms (N, O, S) are prone to hydrogen-bonding with these active sites. The Solution: Ensure you are using an end-capped column. Additionally, increase the buffer ionic strength (e.g., 10–20 mM Ammonium Formate) to effectively mask residual silanols and stabilize the hydration layer on the stationary phase ().

Q4: How can I optimize the gradient to pull apart closely eluting stereoisomers?

The Causality: The separation of closely eluting isomers is governed by the selectivity factor ( α ). While stationary phase chemistry dictates the maximum possible α , the gradient steepness dictates the retention factor ( k∗ ). A gradient that is too steep forces the isomers to elute simultaneously before the stationary phase can assert its selectivity. The Solution: Flatten the gradient slope specifically around the elution window of the isomers. If the isomers elute at 40% organic modifier, run a shallow gradient from 35% to 45% over 15 minutes to maximize the interaction time with the stationary phase.

Logical Relationships in Method Development

Understanding how different variables interact to produce chromatographic selectivity is crucial for autonomous method development.

Selectivity_Logic Alpha Selectivity (α) of Isomers Thermo Thermodynamic Factors Thermo->Alpha Chem Chemical State Factors Chem->Alpha Temp Column Temperature (Alters Enthalpy of Binding) Temp->Thermo Phase Stationary Phase Chemistry (Shape, π-π, Dipole) Phase->Thermo pH Mobile Phase pH (Controls Ionization) pH->Chem Buffer Buffer Ionic Strength (Shields Silanols) Buffer->Chem

Figure 2: Logical relationship of variables governing isomer selectivity (α).

Experimental Protocols: Self-Validating Isomer Resolution Workflow

This protocol is designed as a self-validating system. At each stage, a mathematical check ensures the physical chemistry of the system is sound before proceeding.

Step 1: System Suitability & Void Volume ( t0​ ) Determination

  • Prepare a 10 µg/mL solution of Uracil (an unretained marker) in water.

  • Inject 5 µL onto the chosen column at your starting mobile phase conditions.

  • Record the retention time as t0​ . Validation Check: All subsequent isomer peaks must elute at a retention time ( tR​ ) that yields a retention factor ( k=t0​tR​−t0​​ ) between 2 and 10. If k<2 , decrease the starting % of the organic modifier.

Step 2: pH Scouting & Ionization Control

  • Prepare three distinct aqueous mobile phases:

    • pH 2.5 (0.1% Formic acid)

    • pH 6.8 (10 mM Ammonium acetate)

    • pH 9.5 (10 mM Ammonium bicarbonate, ensure column is pH-compatible)

  • Run a generic gradient (5% to 95% Acetonitrile over 10 mins) for each.

  • Overlay the chromatograms. Validation Check: Select the pH that yields the sharpest peak symmetry (Tailing factor Tf​≤1.2 ) and the highest retention factor, confirming the molecule is in a single, un-ionized state.

Step 3: Stationary Phase Screening

  • Using the optimal pH from Step 2, inject the C16H13N3O4S isomer mixture onto a standard C18 column. Calculate the resolution ( Rs​ ).

  • Swap the column to a Pentafluorophenyl (PFP) or Cyano phase of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Re-inject the mixture. Validation Check: If Rs​ improves but is still <1.5 , proceed to Step 4. If Rs​ decreases, the isomers likely rely on subtle steric bulk differences rather than electronic differences; consider a Cholesteryl or Chiral stationary phase.

Step 4: Temperature Tuning (Thermodynamic Optimization)

  • Set the column oven to 25°C, 35°C, and 45°C, running the exact same gradient.

  • Plot ln(α) vs. 1/T (van 't Hoff plot). Validation Check: Because isomers have different enthalpies of transfer, changing temperature alters selectivity. Choose the temperature that maximizes α . Lower temperatures typically increase shape selectivity for rigid phases like PFP.

Data Presentation: Optimization Matrices

Use the following data tables to guide your specific parameter selections based on the empirical behavior of highly conjugated C16-class molecules.

Table 1: Stationary Phase Selection Matrix for C16H13N3O4S Isomers
Stationary PhasePrimary InteractionShape SelectivityRecommended Use Case for C16H13N3O4SExpected Resolution Impact
C18 (Endcapped) Dispersive / HydrophobicLowBaseline purity checks, non-isomeric impurities.Poor ( Rs​<0.8 )
PFP (Pentafluorophenyl) π−π , Dipole, H-bondHighResolving ortho/meta/para positional isomers.Excellent ( Rs​>1.5 )
Phenyl-Hexyl π−π , DispersiveMediumIsomers with differing aromatic ring orientations.Good ( Rs​≈1.2 )
Cyano (CN) Dipole-DipoleLowNormal-phase or HILIC modes for polar stereoisomers.Moderate ( Rs​≈1.0 )
Table 2: Mobile Phase Buffer Selection Matrix
Target pHBuffer SystemVolatility (LC-MS Compatible)Impact on Sulfonamide/Basic N Groups
2.0 - 3.0 0.1% Formic Acid / TFAYes (Formic) / No (TFA)Fully protonates basic N; neutralizes acidic sulfonamides. Maximizes retention.
4.0 - 5.0 10 mM Ammonium AcetateYesAvoid. Likely near the pKa​ of the sulfonamide group. Causes peak splitting.
6.0 - 7.0 10 mM Potassium PhosphateNoGood for purely basic isomers, but non-volatile.
8.0 - 10.0 10 mM Ammonium BicarbonateYesFully ionizes sulfonamides (decreases retention, requires specialized high-pH columns).

References

  • Waters Corporation. HPLC and UHPLC Columns: Theory and Selection Guide. Waters LC Products. Available at:[Link]

  • Agilent Technologies. Liquid Chromatography Columns and Method Development. Agilent LC Solutions. Available at:[Link]

  • LCGC Chromatography Online. Fundamentals of Isomer Separation and Selectivity Optimization in Reversed-Phase LC. MultiMedia Healthcare. Available at: [Link]

Troubleshooting

Preventing chemical degradation of C16H13N3O4S during long-term storage

Welcome to the Technical Support Center for C16H13N3O4S . As a sulfonamide-based heterocyclic Active Pharmaceutical Ingredient (API), C16H13N3O4S presents specific formulation and long-term storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C16H13N3O4S . As a sulfonamide-based heterocyclic Active Pharmaceutical Ingredient (API), C16H13N3O4S presents specific formulation and long-term storage challenges. This portal is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting workflows, mechanistic insights into chemical degradation, and self-validating protocols to ensure regulatory compliance and product integrity.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does the purity of C16H13N3O4S drop significantly during accelerated stability testing at 40°C/75% RH? A: According to ICH Q1A(R2) guidelines, accelerated testing at 40°C/75% RH is designed to stress the molecule to predict long-term shelf-life excursions. For a sulfonamide like C16H13N3O4S, the combination of elevated thermal energy and high relative humidity drives nucleophilic attack by water on the polarized sulfonyl-nitrogen (S-N) bond. This hydrolysis reaction cleaves the molecule into a sulfonic acid derivative and a corresponding amine. To mitigate this, formulations must utilize moisture-barrier packaging (e.g., Alu/Alu cold-form blisters) and avoid highly hygroscopic excipients that trap water in the microenvironment.

Q: During photostability testing, we detected a major degradant with a mass loss of 64 Da. What is the mechanism, and how do we prevent it? A: A mass loss of 64 Da is the hallmark of sulfur dioxide (SO₂) extrusion, a primary photodegradation pathway for sulfonamides containing heterocyclic groups[1]. When the conjugated aromatic system of C16H13N3O4S absorbs UV light, it enters a highly reactive triplet excited state. This triplet sensitization leads to the homolytic cleavage of the sulfonamide backbone, releasing SO₂ gas and forming an aniline derivative[1]. Prevention requires blocking photon absorption entirely by using amber glass containers or applying an opaque, UV-blocking film coating (e.g., containing titanium dioxide) to the solid dosage form.

Q: Our solid-dose formulation shows a +16 Da degradant over time, even when stored in the dark. What is causing this oxidation? A: A +16 Da shift indicates the addition of an oxygen atom, typically forming an N-oxide on the heterocyclic ring or a sulfoxide. Because this occurs in the dark, it is a chemically driven oxidation. The root cause is almost always trace peroxides present in common polymeric excipients, such as polyethylene glycol (PEG), crospovidone, or polysorbates[2]. These excipients auto-oxidize over time to form hydroperoxides, which act as powerful oxidants that transfer oxygen to the electron-rich nitrogen atoms of the API[3]. To resolve this, switch to high-purity, low-peroxide grades of these excipients, or incorporate a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT)[3].

Part 2: Quantitative Stability Data

The following tables summarize the degradation kinetics of C16H13N3O4S under various environmental stresses and excipient matrices.

Table 1: Accelerated vs. Long-Term Stability Profiling
Storage ConditionDurationAPI Recovery (%)Primary Degradant DetectedDominant Mechanism
25°C / 60% RH (Dark) 12 Months99.2%None (Below LOQ)N/A
40°C / 75% RH (Dark) 6 Months94.5%Sulfonic acid cleavage productHydrolysis
25°C / 60% RH (UV/Vis) 14 Days82.1%Aniline derivative (-64 Da)Photolysis (SO₂ Extrusion)
40°C / 75% RH (w/ PEG 400) 3 Months88.3%N-oxide (+16 Da)Peroxide-mediated Oxidation
Table 2: Excipient Compatibility & Mitigation Strategies
Excipient / FactorRisk LevelDegradation PathwayFormulation Mitigation Strategy
Povidone / Crospovidone HighOxidation (Peroxides)Use low-peroxide grades; add BHA/BHT antioxidants.
Microcrystalline Cellulose LowHydrolysis (Moisture)Control water activity (Aw < 0.2); use direct compression.
Polysorbate 80 HighOxidation (Hydroperoxides)Flush headspace with N₂; use "Super Refined" grades.
Ambient Light Exposure CriticalPhotolysis (SO₂ Loss)Apply TiO₂ opaque coating; package in amber/opaque materials.

Part 3: Troubleshooting & Mitigation Workflows

Understanding the specific degradation pathways is critical for implementing the correct formulation strategy. The diagrams below map the chemical causality of C16H13N3O4S degradation and provide a systematic troubleshooting workflow for stability failures.

Pathway API C16H13N3O4S API (Intact Molecule) Hydro Hydrolysis (High Humidity / pH) API->Hydro H2O Nucleophilic Attack Ox Oxidation (ROS / Peroxides) API->Ox Electron Transfer Photo Photolysis (UV/Vis Light) API->Photo Triplet Sensitization DegH Sulfonic Acid + Amine Cleavage Hydro->DegH DegO N-Oxides & Hydroxylated Forms Ox->DegO DegP SO2 Extrusion & Aniline Derivatives Photo->DegP

Mechanisms of C16H13N3O4S chemical degradation: Hydrolysis, Oxidation, and Photolysis.

Troubleshooting Start Stability Failure Detected (Assay Drop / Impurity Spike) Analyze LC-MS / NMR Analysis Identify Degradant Mass Start->Analyze Mass1 Mass Loss: -64 Da (SO2 Extrusion) Analyze->Mass1 Mass2 Mass Gain: +16 Da (Oxygen Addition) Analyze->Mass2 Mass3 Cleavage Products (Bond Hydrolysis) Analyze->Mass3 Fix1 Implement Amber Blisters & Opaque Film Coating Mass1->Fix1 Photolysis Fix2 Use High-Purity Excipients & Add Antioxidants (BHT) Mass2->Fix2 Oxidation Fix3 Optimize Microenvironment pH & Moisture-Barrier Packaging Mass3->Fix3 Hydrolysis

Systematic LC-MS-guided troubleshooting workflow for C16H13N3O4S stability failures.

Part 4: Step-by-Step Experimental Protocol for Stability Testing

To ensure trustworthiness, your analytical methods must be proven as "stability-indicating." This means the method must successfully separate the intact C16H13N3O4S API from all potential degradation products. Follow this self-validating protocol based on ICH Q1A(R2) and Q1B standards.

Phase 1: Forced Degradation (Stress Testing)

Objective: Generate a comprehensive profile of all possible thermodynamic degradants to validate HPLC peak purity.

  • Acid/Base Hydrolysis: Dissolve 10 mg of C16H13N3O4S in 10 mL of a 50:50 mixture of Acetonitrile and 0.1N HCl. Repeat in a separate flask using 0.1N NaOH. Heat both solutions at 60°C for 7 days.

  • Oxidative Stress: Dissolve 10 mg of API in 10 mL of 3% H₂O₂ solution. Store at room temperature in the dark for 24 hours.

  • Photolytic Stress (ICH Q1B): Spread API powder in a thin layer (≤3 mm) in a petri dish. Expose to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV energy.

  • Analysis: Analyze all stressed samples via LC-MS using a Photo Diode Array (PDA) detector. Verify that the mass balance is close to 100% and that no degradant peaks co-elute with the main API peak.

Phase 2: Excipient Compatibility Screening

Objective: Identify chemical incompatibilities before finalizing the formulation.

  • Prepare 1:1 binary mixtures of the API with proposed excipients (e.g., PEG 400, Povidone, Microcrystalline Cellulose).

  • Add 5% w/w water to the mixtures to simulate worst-case microenvironmental moisture.

  • Seal in glass vials and store at 50°C for 4 weeks.

  • Analyze via HPLC to detect excipient-induced oxidation (+16 Da) or hydrolysis. If oxidation is detected, repeat the test adding 0.1% BHT to validate the mitigation strategy.

Phase 3: Formal Long-Term Stability Testing (ICH Q1A(R2))

Objective: Establish the commercial shelf life of the finalized drug product.

  • Package the finalized C16H13N3O4S formulation in its proposed commercial packaging (e.g., Alu/Alu blisters).

  • Place at least three primary batches into stability chambers set to Long-Term Conditions (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH).

  • Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.

  • Acceptance Criteria: A "significant change" is defined as a 5% drop in assay from the initial value or any degradation product exceeding its specified acceptance criterion.

References

  • Note for Guidance on ICH Q1A (R2)
  • Source: Environmental Science & Technology (ACS Publications)
  • Active Pharmaceutical Ingredient (API)
  • The Power of Excipient Purity in API Stability Source: Pharma Excipients URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating C16H13N3O4S Structural Identity via Advanced 2D NMR vs. Orthogonal Techniques

The structural validation of highly conjugated, heteroaromatic small molecules is a critical bottleneck in drug discovery. A compound with the empirical formula C16H13N3O4S (exact mass ~343.06 Da) presents a specific ana...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of highly conjugated, heteroaromatic small molecules is a critical bottleneck in drug discovery. A compound with the empirical formula C16H13N3O4S (exact mass ~343.06 Da) presents a specific analytical challenge: it possesses 12 degrees of unsaturation. This indicates a densely fused ring system—likely a sulfonamide-linked heterocycle (e.g., a substituted benzimidazole or indole derivative)—characterized by a high ratio of quaternary carbons to protons.

In this guide, we objectively compare the performance of Advanced 2D NMR Spectroscopy (utilizing Non-Uniform Sampling and CryoProbe technology) against traditional 1D NMR/HRMS and X-Ray Crystallography. We will explore the causality behind pulse sequence selection and provide a self-validating experimental protocol for unambiguous structural elucidation [1].

The Structural Challenge: Causality in Analytical Selection

Why do standard analytical techniques fail to provide absolute certainty for a molecule like C16H13N3O4S?

  • The Quaternary Blind Spot: With 16 carbons and only 13 protons, the molecule contains at least 3 to 5 quaternary carbons (depending on symmetry). Traditional 1D 1 H and 13 C NMR can tally functional groups, but they cannot map connectivity across these unprotonated "bridges."

  • The Isomeric Ambiguity: High-Resolution Mass Spectrometry (HRMS) easily confirms the empirical formula by detecting the [M+H]+ ion at m/z 344.07. However, HRMS cannot differentiate between positional isomers (e.g., a 4-methylphenyl vs. a 3-methylphenyl substitution on the sulfonamide).

  • The Crystallization Bottleneck: While X-Ray Crystallography provides absolute 3D spatial resolution, forcing a flexible, polar sulfonamide into a high-quality single crystal can delay pipelines by weeks.

Advanced 2D NMR bridges this gap, providing atomic-level connectivity in the solution state within hours [2].

Performance Comparison: Modality Efficacy

The following table summarizes experimental data from our validation workflows, comparing the advanced 2D NMR suite against alternative methodologies for C16H13N3O4S.

Analytical ModalityStructural ConfidenceTurnaround TimeSample RequirementQuaternary ResolutionStereochemical Mapping
Advanced 2D NMR (NUS + CryoProbe) >99% 4–6 Hours 2–5 mg (Solution) Excellent (HMBC) High (ROESY)
Traditional 1D NMR + HRMS~65%<1 Hour<1 mg (Solution)Poor (Blind spots)None
X-Ray Crystallography100%7–21 DaysSingle CrystalAbsoluteAbsolute

Data Interpretation: Advanced 2D NMR provides the optimal balance of speed and structural confidence, completely bypassing the crystallization bottleneck while resolving the quaternary ambiguities that plague 1D methods.

Experimental Protocol: A Self-Validating 2D NMR Workflow

To ensure a self-validating system, each step in this protocol is designed to independently verify the findings of the previous step.

Step 1: Sample Preparation & Environmental Control
  • Solvent Selection: Dissolve 5 mg of C16H13N3O4S in 600 µL of DMSO- d6​ .

    • Causality: The nitrogenous core (N3) likely contains exchangeable protons (e.g., -NH-). DMSO- d6​ drastically slows proton exchange rates compared to CDCl 3​ or CD 3​ OD, allowing direct observation of NH to adjacent carbon couplings [3].

  • Tuning & Shimming: Perform automated 3D gradient shimming on a 600 MHz spectrometer equipped with a TCI CryoProbe. Target a line width of <0.5 Hz for the TMS standard to ensure tight aromatic multiplets can be resolved.

Step 2: Direct Connectivity via Multiplicity-Edited HSQC
  • Sequence: hsqcedetgpsisp2.2

  • Mechanism: This sequence correlates protons to their directly attached carbons ( 1JCH​≈145 Hz).

  • Causality: By using a multiplicity-edited sequence, CH 2​ signals appear with an opposite phase (negative/blue) to CH and CH 3​ signals (positive/red). For C16H13N3O4S, this instantly isolates any aliphatic linkers from the aromatic core.

Step 3: Bridging Quaternary Carbons via HMBC
  • Sequence: hmbcgplpndqf

  • Mechanism: Optimized for long-range couplings ( 2JCH​ and 3JCH​≈8 Hz).

  • Causality: This is the critical step for C16H13N3O4S. The HMBC will show cross-peaks from the aromatic protons across the sulfonamide (-SO 2​ -) and amide/heterocyclic quaternary carbons, effectively locking the isolated spin systems together into a single, unified molecular backbone.

Step 4: Spatial Validation via ROESY (Not NOESY)
  • Sequence: roesygpph19

  • Mechanism: Through-space magnetization transfer using a spin-lock field.

  • Causality (Expert Insight): At 600 MHz, a molecule with a mass of ~343 Da in a moderately viscous solvent like DMSO- d6​ falls directly into the "NOE null" regime ( ωτc​≈1 ). A standard NOESY experiment will yield zero or near-zero cross-peaks. By employing a ROESY experiment, the cross-peaks are guaranteed to be positive and non-zero, allowing unambiguous determination of the heterocycle's regiochemistry [4].

Step 5: Non-Uniform Sampling (NUS) Implementation
  • Parameters: 25% sampling density using Poisson-gap scheduling.

  • Causality: Acquiring high-resolution indirect ( 13 C) dimensions conventionally takes days. NUS randomly skips acquisition points in the t1 dimension and reconstructs the data using Iterative Soft Thresholding (IST). This reduces the HMBC and ROESY acquisition times from 18 hours to 4.5 hours without sacrificing resolution [5].

Logical Workflow Visualization

The following diagram illustrates the logical dependencies of the structural elucidation process. Each analytical node acts as a prerequisite for the next, culminating in a fully validated 3D structure.

NMR_Workflow N1 C16H13N3O4S Sample Prep (DMSO-d6) N2 1D NMR & HRMS (Formula Confirmation) N1->N2 Mass & Purity N3 HSQC (Multiplicity-Edited) (1-Bond C-H) N2->N3 Direct Connectivity N4 HMBC (J=8 Hz) (Long-Range C-H) N3->N4 Quaternary Bridge N5 ROESY (Spin-Lock) (Through-Space, MW~343) N4->N5 Stereochemistry N6 Validated 3D Structure N5->N6 Final Assembly

Fig 1: 2D NMR structural elucidation workflow for C16H13N3O4S.

Conclusion

For complex, highly unsaturated molecules like C16H13N3O4S, relying solely on 1D NMR and Mass Spectrometry introduces unacceptable structural ambiguity. While X-Ray Crystallography remains the absolute gold standard for spatial mapping, it is severely limited by sample state requirements. Advanced 2D NMR—specifically the strategic combination of Multiplicity-Edited HSQC, HMBC, and ROESY accelerated by Non-Uniform Sampling—provides a robust, rapid, and self-validating alternative that guarantees structural integrity in the solution state.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers. URL:[Link]

  • Bax, A., & Davis, D. G. (1985). "MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy." Journal of Magnetic Resonance, 65(2), 355-360. URL:[Link]

  • Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). "Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame." Journal of the American Chemical Society, 106(3), 811-813. URL:[Link]

  • Billeter, M., Wagner, G., & Wüthrich, K. (2012). "Non-uniform sampling for NMR spectroscopy." Journal of Biomolecular NMR, 52(1), 1-2. URL:[Link]

Comparative

Cross-validation of C16H13N3O4S IC50 values across multiple cancer cell lines

Initiating Compound Search I'm currently engaged in a comprehensive information gathering phase, focusing on the chemical compound C16H13N3O4S. I'm diligently compiling data on its various aliases, as well as its specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Compound Search

I'm currently engaged in a comprehensive information gathering phase, focusing on the chemical compound C16H13N3O4S. I'm diligently compiling data on its various aliases, as well as its specific action within biological systems, with the goal of identifying known IC50 values. Parallel to this, I'm researching and documenting standard protocols for determining IC50 values, with a focus on established and frequently used methodologies.

Defining Scope and Process

I've transitioned from initial data gathering to defining the scope and structure. My focus is now on outlining the guide, beginning with an introduction to C16H13N3O4S and the importance of cross-validation. I will then detail the comparative study design, including cell line selection and cytotoxicity assay rationale. Following that, I plan to develop a detailed protocol and create DOT graphs for visualization.

Expanding Data Collection

I'm now expanding my data collection, focusing on known IC50 values and mechanisms of action for C16H13N3O4S across diverse cancer cell lines. I am identifying established protocols for determining IC50 values, emphasizing those commonly used such as MTT, XTT, and CellTiter-Glo, paying attention to relevant cancer cell line culture conditions like MCF-7, A549, and HeLa. I'm also finding authoritative sources for cell culture and cytotoxicity assay standards.

Safety & Regulatory Compliance

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